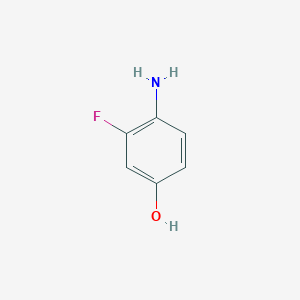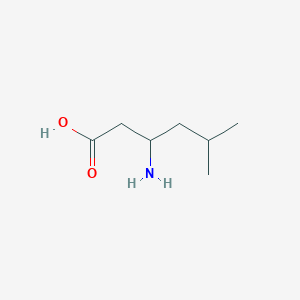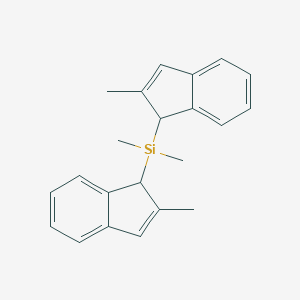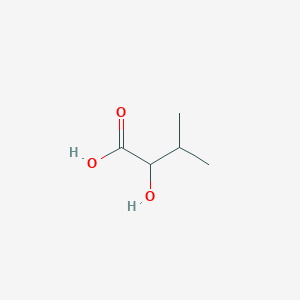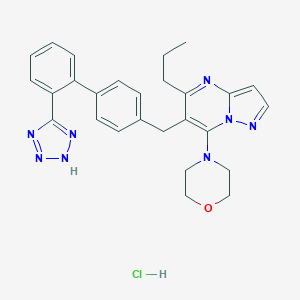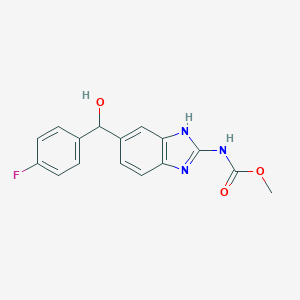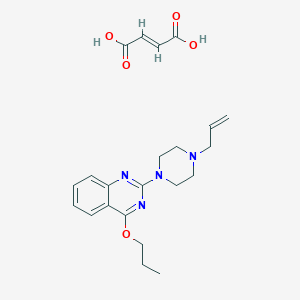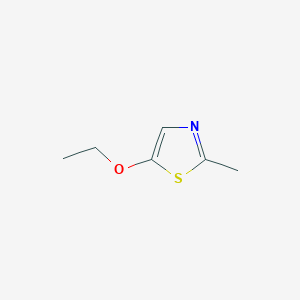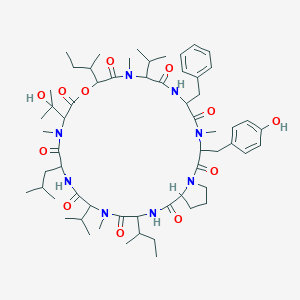
Aureobasidin S2a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureobasidin S2a is a natural product that is derived from the fungus Aureobasidium pullulans. This compound has been found to have potent antifungal activity, making it a valuable tool for researchers studying fungal biology. In
Mechanism Of Action
The mechanism of action of Aureobasidin S2a is well understood. This compound inhibits the enzyme that is responsible for synthesizing beta-glucan, which is a key component of the fungal cell wall. By disrupting the synthesis of beta-glucan, Aureobasidin S2a can cause the cell wall to become weakened and ultimately lead to the death of the fungus.
Biochemical And Physiological Effects
Aureobasidin S2a has been shown to have a number of biochemical and physiological effects on fungi. In addition to inhibiting the synthesis of beta-glucan, this compound has also been found to disrupt the synthesis of other cell wall components, such as chitin. This can lead to a range of physiological effects, including cell lysis and cell death.
Advantages And Limitations For Lab Experiments
Aureobasidin S2a has a number of advantages for lab experiments. It is a potent antifungal agent, making it a valuable tool for researchers studying fungal biology. Additionally, it has a well-understood mechanism of action, which allows researchers to use it in a targeted and specific way. However, there are also limitations to the use of Aureobasidin S2a. It can be difficult and expensive to synthesize, and its effects on non-fungal organisms are not well understood.
Future Directions
There are a number of future directions for research on Aureobasidin S2a. One area of interest is the development of new synthetic methods that could make the compound more readily available to researchers. Additionally, researchers are interested in exploring the potential of Aureobasidin S2a as a therapeutic agent for fungal infections. Finally, there is ongoing research into the biochemical and physiological effects of Aureobasidin S2a, with the goal of better understanding its mechanism of action and potential applications in the field of fungal biology.
In conclusion, Aureobasidin S2a is a valuable tool for researchers studying fungal biology. Its potent antifungal activity, well-understood mechanism of action, and range of physiological effects make it a valuable tool for studying the cell wall of fungi. While there are limitations to its use, ongoing research into synthetic methods and potential therapeutic applications make Aureobasidin S2a an exciting area of study for researchers in the field.
Scientific Research Applications
Aureobasidin S2a has been extensively used in scientific research as a tool to study fungal biology. This compound is particularly useful for studying the cell wall of fungi, as it disrupts the synthesis of a key component of the cell wall called beta-glucan. By inhibiting the synthesis of beta-glucan, Aureobasidin S2a can disrupt the growth and development of fungi, making it a valuable tool for researchers studying fungal pathogenesis.
properties
CAS RN |
153954-72-4 |
|---|---|
Product Name |
Aureobasidin S2a |
Molecular Formula |
C60H92N8O12 |
Molecular Weight |
1117.4 g/mol |
IUPAC Name |
6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
InChI Key |
AZWNOPVZWSHWAA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
synonyms |
Aureobasidin S2a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
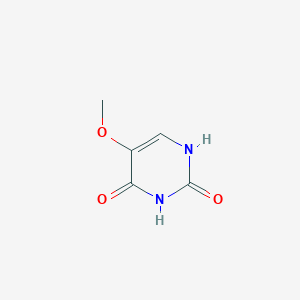
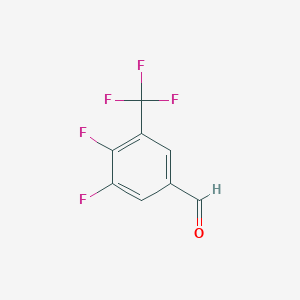
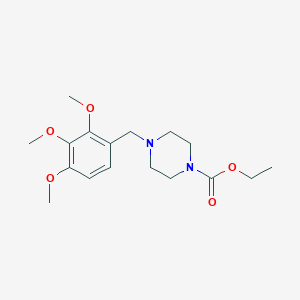
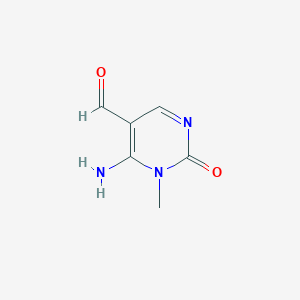
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
